molecular formula C9H13ClN2 B2867952 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine CAS No. 1039985-85-7

6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine

Cat. No. B2867952
CAS RN: 1039985-85-7
M. Wt: 184.67
InChI Key: YIILUJIILCYFNQ-UHFFFAOYSA-N
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Description

“6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1039985-85-7 . It has a molecular weight of 184.67 . It is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13ClN2 . The InChI key and other molecular structure details can be found in the Certificate of Analysis .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Organometallic Chemistry and Bond Formation

In organometallic chemistry, the study of metal-ligand bond formation is crucial for understanding the thermodynamics of complex formation. Research has investigated the thermodynamics of forming 1/1 adducts of bis(pentafluorophenyl)mercury(II) with various ligands, including diamines, in benzene solutions. These studies provide insight into the behavior of bidentate diamines in complex formation, contributing to our understanding of metal-ligand interactions (Farhangi & Graddon, 1974).

Crystallography and Molecular Structure

Crystallography and molecular structure analysis are fundamental in characterizing compounds. The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, a compound structurally related to 6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine, was determined using single-crystal X-ray diffraction. This work contributes to our understanding of the structural characteristics of chlorinated benzene derivatives (Remoortere & Boer, 1971).

Materials Science

In materials science, the development of new materials with specific physical properties is a key area of research. The synthesis and characterization of novel zinc(II) complexes, for instance, involve the use of diamines as ligands to form complexes with unique geometries and properties. Such studies are essential for advancing materials science, particularly in the design of functional materials for catalysis and other applications (Liu et al., 1996).

Synthetic Chemistry

Synthetic chemistry focuses on the creation of new compounds through chemical reactions. The synthesis of fluorinated polyimides derived from novel diamine monomers showcases the application of diamines in creating high-performance materials with desirable thermal and physical properties. Such research is crucial for the development of advanced polymers with specific applications in electronics, aerospace, and other high-tech industries (Madhra et al., 2002).

Safety and Hazards

The safety information indicates that “6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine” should be handled with care. The signal word is "Danger" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-2-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILUJIILCYFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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